5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more of the hydrogens has been replaced by an alkyl or aryl group .
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, such as 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, has been explored for their potential antimicrobial activities. These compounds have been synthesized through complex chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, yielding compounds that exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Properties
Further research into the applications of triazole derivatives extends to their anti-inflammatory and analgesic properties. Novel compounds derived from similar complex chemical structures have been shown to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities in pharmacological evaluations (Abu‐Hashem et al., 2020).
Solid-Phase Synthesis Techniques
The development of solid-phase synthesis techniques for peptide amides under mild conditions showcases the versatility of triazole derivatives in facilitating chemical reactions. Such methodologies enable the efficient synthesis of complex peptides, demonstrating the compound's utility in creating bioactive molecules (Albericio & Bárány, 2009).
Novel Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, including triazole derivatives, underscores the compound's role in creating new molecules with potential pharmacological applications. These compounds are synthesized through reactions involving various esters and amines, leading to the discovery of molecules with potential antimicrobial and anticancer properties (Fandaklı et al., 2012).
Cytotoxicity Evaluation
Research into the cytotoxicity of pyrazole and pyrimidine derivatives, which share structural similarities with the triazole compound , has contributed to the understanding of their potential as anticancer agents. These studies involve the synthesis of novel compounds and their evaluation against cancer cell lines, providing insights into their therapeutic potential (Hassan et al., 2014).
Future Directions
Properties
IUPAC Name |
5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-18(26-23(34-13)17-9-8-16(32-3)11-19(17)33-4)12-29-21(24)20(27-28-29)22(30)25-14-6-5-7-15(10-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAJABYJPKLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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